molecular formula C15H16N4O B2635383 2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide CAS No. 1394799-78-0

2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide

Cat. No.: B2635383
CAS No.: 1394799-78-0
M. Wt: 268.32
InChI Key: IKOYKGAONGJLFS-UHFFFAOYSA-N
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Description

2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide is a synthetic small molecule characterized by an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. The molecule features a cyano (-CN) group and an N-propylamide moiety conjugated via a prop-2-enamide linker. The presence of the cyano group may enhance electrophilicity, enabling covalent binding or dipole interactions, while the N-propylamide could influence solubility and metabolic stability.

Synthetic routes for such compounds often involve halogenation or substitution reactions on the imidazo[1,2-a]pyridine scaffold. For example, demonstrates the use of N-chlorosuccinimide (NCS) in acetic acid to introduce oxo-functionalization at the 2-position of related imidazo[1,2-a]pyridines . While direct synthesis data for the target compound is unavailable in the provided evidence, analogous methods likely apply, with modifications to install the 8-methyl, cyano, and propylamide groups.

Properties

IUPAC Name

2-cyano-3-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-propylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-6-17-15(20)12(9-16)8-13-10-18-14-11(2)5-4-7-19(13)14/h4-5,7-8,10H,3,6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOYKGAONGJLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CN=C2N1C=CC=C2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide is a member of the cyanoacrylamide family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its structural features, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide is C19H20N4, with a molecular weight of 316.39 g/mol. The compound features a cyano group , an imidazo[1,2-a]pyridine core , and an amide linkage , which are often associated with kinase inhibition and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Kinase Inhibition : The imidazo[1,2-a]pyridine moiety is frequently found in kinase inhibitors that target enzymes involved in cellular signaling pathways. This suggests that 2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide may possess similar inhibitory effects on specific kinases, potentially impacting cancer and inflammatory processes .
  • Antimicrobial Properties : The structural features of the compound suggest possible antimicrobial activity. Compounds containing imidazo[1,2-a]pyridine have been studied for their effectiveness against various pathogens .

Case Study: Related Compounds

  • (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) :
    • Objective : Investigated for anti-inflammatory properties.
    • Methodology : In vitro assays on macrophage cultures to assess cell viability and cytokine modulation.
    • Results : Significant reduction in nitrite and cytokine production (IL-1β and TNFα) at non-cytotoxic concentrations. In vivo studies showed effective reduction of paw edema in CFA-induced models .
  • (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide :
    • Objective : Explored for anti-inflammatory potential.
    • Methodology : Evaluated in J774 murine macrophage cells.
    • Results : Demonstrated no cytotoxicity at concentrations up to 100 μM and inhibited leukocyte migration significantly in peritonitis models .

Potential Applications

Based on the structural analysis and biological activity of similar compounds, 2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide may have applications in:

  • Cancer Therapy : By inhibiting specific kinases involved in tumor progression.
  • Anti-inflammatory Drugs : Targeting pathways associated with inflammation through modulation of cytokine production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide can be contextualized against related imidazo[1,2-a]pyridine derivatives. Below is a comparative analysis based on substituent effects and inferred properties:

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Imidazo Substituents Key Functional Groups Potential Effects
2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide (Target) 8-methyl Cyano, N-propylamide Increased lipophilicity (methyl); electrophilic interactions (cyano)
2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-4-cyclopropyl-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Example 1) 8-chloro, 2-methyl Piperazine (cyclopropyl), pyridopyrimidinone Enhanced solubility (piperazine); electron-withdrawing effects (Cl)
2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-4-cyclobutyl-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Example 2) 8-chloro, 2-methyl Piperazine (cyclobutyl) Improved steric bulk (cyclobutyl); potential metabolic stability
2-oxo-imidazo[1,2-a]pyridine (8e, ) 2-oxo Oxo-group Hydrogen-bond acceptor; possible polarity modulation

Key Observations:

The cyano group in the target compound is absent in the patent examples, suggesting a unique mechanism involving covalent binding or dipole-dipole interactions.

Functional Group Diversity: The N-propylamide in the target compound contrasts with the piperazine rings in Patent Examples 1–2. Piperazine derivatives often improve aqueous solubility due to their basicity, whereas the propylamide may prioritize metabolic stability over solubility . The pyridopyrimidinone core in patent compounds introduces additional aromaticity and hydrogen-bonding capacity, which could enhance target affinity compared to the simpler enamide linker in the target compound.

Synthetic Considerations: The oxo-group in compound 8e () highlights the versatility of NCS in functionalizing imidazo[1,2-a]pyridines, a strategy that could be adapted for synthesizing the target compound’s cyano or amide groups .

Hypothetical Pharmacological Implications:

While specific activity data is unavailable in the provided evidence, structural trends suggest:

  • The target compound’s methyl and cyano groups may favor penetration into hydrophobic binding pockets, whereas patent compounds with piperazine moieties might exhibit better solubility for systemic distribution.

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